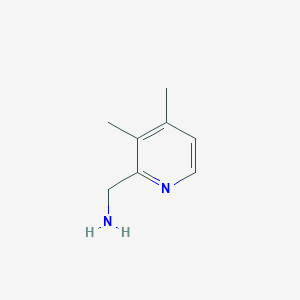

(3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE

Beschreibung

(3,4-Dimethylpyridin-2-yl)methylamine is a substituted pyridine derivative featuring a methylamine group (-CH2NH2) attached to the 2-position of a pyridine ring, with additional methyl substituents at the 3- and 4-positions. This structural arrangement confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The methylamine moiety enhances nucleophilicity and hydrogen-bonding capacity, while the dimethylpyridine ring contributes to steric bulk and aromatic π-π interactions. Such characteristics are critical in ligand-receptor interactions, particularly in modulating thermoTRP channels or other protein targets where shape and electrostatic complementarity are essential for binding .

Eigenschaften

Molekularformel |

C8H12N2 |

|---|---|

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

(3,4-dimethylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,5,9H2,1-2H3 |

InChI-Schlüssel |

IQKPJPAKCQZFQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC=C1)CN)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylpyridin-2-yl)methylamine typically involves the alkylation of 3,4-dimethylpyridine with methylamine. One common method is the reaction of 3,4-dimethylpyridine with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of (3,4-Dimethylpyridin-2-yl)methylamine can be achieved using continuous flow synthesis. This method involves passing the starting materials through a reactor packed with a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions. The continuous flow process offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dimethylpyridin-2-yl)methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of (3,4-Dimethylpyridin-2-yl)methylamine.

Reduction: Piperidine derivatives.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(3,4-Dimethylpyridin-2-yl)methylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: The compound is used in the production of agrochemicals and fine chemicals.

Wirkmechanismus

The mechanism of action of (3,4-Dimethylpyridin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Methylamine (CH3NH2)

- Key Differences : Unlike (3,4-Dimethylpyridin-2-yl)methylamine, methylamine lacks aromaticity and steric hindrance, resulting in higher volatility (boiling point: −6.3°C) and lower molecular weight (31.06 g/mol).

- Electron Scattering: Methylamine exhibits distinct electron scattering cross-sections compared to bulkier amines. For example, elastic scattering differential cross-sections (DCS) for methylamine align with methanol trends at energies <500 eV, suggesting similar electron interaction dynamics despite differing functional groups .

2-Aminomethylpyridine (Pyridin-2-ylmethylamine)

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

- Key Differences : While both compounds feature amine groups, dopamine’s catechol ring enhances solubility in polar solvents (e.g., water solubility: ~50 mg/mL) and redox activity. The 3,4-dimethylpyridine in (3,4-Dimethylpyridin-2-yl)methylamine, in contrast, increases lipophilicity (logP ~1.8 predicted), favoring membrane penetration .

Physicochemical Properties

| Property | (3,4-Dimethylpyridin-2-yl)methylamine | Methylamine | 2-Aminomethylpyridine | Dopamine Hydrochloride |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 150.22 (predicted) | 31.06 | 108.14 | 189.64 |

| Boiling Point (°C) | ~220–240 (estimated) | −6.3 | 205–210 | Decomposes >240 |

| logP | ~1.8 (predicted) | −0.57 | 0.45 | −0.98 (hydrochloride) |

| Solubility in Water | Moderate (10–50 mg/mL) | Fully miscible | High (>100 mg/mL) | ~50 mg/mL |

Receptor Binding and Selectivity

- (3,4-Dimethylpyridin-2-yl)methylamine’s dimethylpyridine ring enhances hydrophobic pocket interactions in receptors like TRPV1, as demonstrated in ligand-receptor docking studies. This contrasts with dopamine, which relies on catechol-OH groups for adrenergic receptor binding .

- Methylamine’s small size limits its role to simple nucleophilic reactions or as a precursor, lacking the structural complexity for targeted receptor modulation .

Electrochemical Behavior

- The aromatic pyridine ring in (3,4-Dimethylpyridin-2-yl)methylamine stabilizes charge transfer reactions, whereas dopamine’s catechol group facilitates oxidation-reduction cycles critical in neurotransmission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.